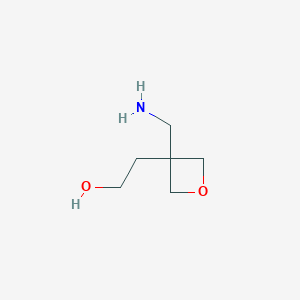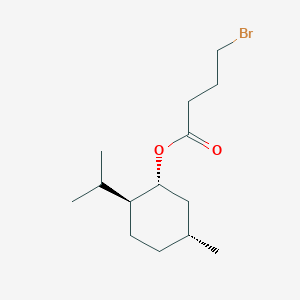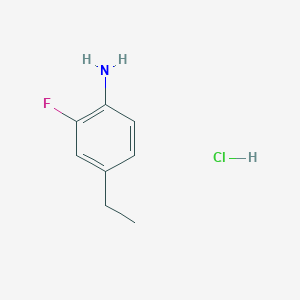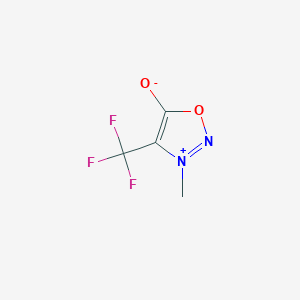
3-Methyl-4-(trifluoromethyl)-sydnone
Descripción general
Descripción
3-Methyl-4-(trifluoromethyl)-sydnone, also known as 3-MTFS, is a highly versatile compound with a wide range of scientific applications. It has been used in a variety of laboratory settings for a number of different purposes, and its unique properties make it a useful tool for researchers.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Regioselective Synthesis : A notable application of 3-Methyl-4-(trifluoromethyl)-sydnone is in the regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles through photocycloaddition with trifluoroacetonitrile. This process, highlighting the functional group tolerance, results in moderate to good yields of 3-trifluoromethyl 1,2,4-triazole products (Lin et al., 2022).
- Synthesis and Cycloaddition Reactions : 4-Fluoromethylsydnones, including 4-trifluoromethylsydnones, have been synthesized and studied for their structural attributes. These compounds, particularly stable, are precursors to pyrazoles following cycloaddition reactions with alkynes (Foster et al., 2013).
Applications in Agriculture
- Fungicidal Activity : Trifluoromethyl sydnone derivatives, including those containing 3-Methyl-4-(trifluoromethyl)-sydnone, have been found to exhibit fungicidal activity. Specifically, compound D17 showed promising bioactivity against Pseudoperonospora cubensis, comparable to control agents like Kresoxim-methyl. This finding opens pathways for the use of sydnone derivatives in agriculture (Du et al., 2021).
Chemical Behavior and Molecular Interactions
- Methylation and Chemical Behavior : The methylation of sydnone N-oxides, including derivatives of 3-Methyl-4-(trifluoromethyl)-sydnone, shows varying regioselectivity based on conditions and reagents, illustrating the compound's versatile chemical behavior (Bohle et al., 2007).
- Photochromism Studies : Research on the photochromism of 4-alkenyl-sydnones, related to 3-Methyl-4-(trifluoromethyl)-sydnone, sheds light on their potential applications in photochemical processes (Nespurek et al., 1993).
Electronic Structure and Molecular Calculations
- Ab Initio Molecular Orbital Calculations : Studies on the electronic structures of compounds like 3-Methyl sydnone provide insights into the electronic properties and potential applications in material sciences (Palmer et al., 1972).
Propiedades
IUPAC Name |
3-methyl-4-(trifluoromethyl)oxadiazol-3-ium-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2/c1-9-2(4(5,6)7)3(10)11-8-9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNOWUJVBPDIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=NOC(=C1C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(trifluoromethyl)-sydnone | |
CAS RN |
1067233-79-7 | |
| Record name | 3-Methyl-4-(trifluoromethyl)-sydnone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)



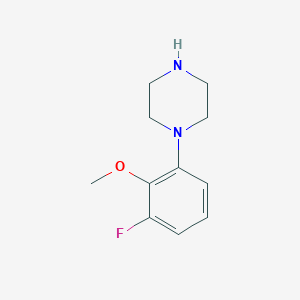
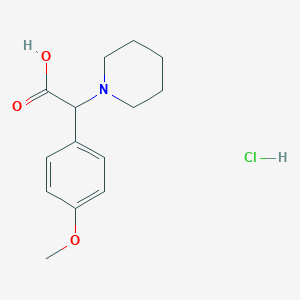

![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)
